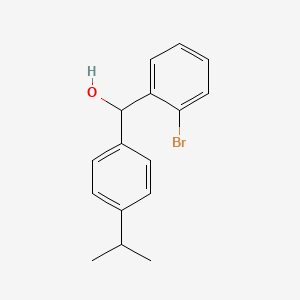

(2-Bromophenyl)(4-isopropylphenyl)methanol

Descripción

(2-Bromophenyl)(4-isopropylphenyl)methanol is a brominated aromatic alcohol characterized by a central methanol group bridging a 2-bromophenyl ring and a 4-isopropylphenyl moiety. The compound’s structure combines electron-withdrawing bromine (ortho position) and electron-donating isopropyl (para position) groups, which likely influence its physicochemical and reactivity profiles.

Propiedades

IUPAC Name |

(2-bromophenyl)-(4-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11,16,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQLEQLMOWZCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-bromobenzene with 4-isopropylbenzaldehyde under Friedel-Crafts acylation conditions, followed by reduction of the resulting ketone to the corresponding alcohol.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Análisis De Reacciones Químicas

(2-Bromophenyl)(4-isopropylphenyl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding aldehyde or other reduced forms.

Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like ammonia or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-Bromophenyl(4-isopropylphenyl)carbonyl chloride (ketone derivative)

Reduction: 2-Bromophenyl(4-isopropylphenyl)methane (aldehyde derivative)

Substitution: 2-Aminophenyl(4-isopropylphenyl)methanol (amine derivative)

Aplicaciones Científicas De Investigación

(2-Bromophenyl)(4-isopropylphenyl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Employed in the development of new materials and chemical processes.

Mecanismo De Acción

(2-Bromophenyl)(4-isopropylphenyl)methanol can be compared with other similar compounds, such as (2-Bromophenyl)(3-isopropylphenyl)methanol and (2-Bromophenyl)(2-isopropylphenyl)methanol . These compounds differ in the position of the isopropyl group on the phenyl ring, which can affect their chemical properties and biological activities.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers: Bromine Substitution Effects

The positional isomer (4-Bromophenyl)(4-isopropylphenyl)methanol (CAS: 1226401-69-9) shares the same molecular formula (C₁₆H₁₇BrO, MW: 305.21 g/mol) but differs in bromine placement (para vs. ortho) . Key differences may include:

- Solubility and Reactivity : Ortho-bromine steric hindrance could reduce solubility in polar solvents compared to the para isomer.

- Synthetic Utility : Para-substituted bromine may undergo nucleophilic substitution more readily than ortho-bromine due to reduced steric effects.

Table 1: Positional Isomer Comparison

Halogenated Alcohol Derivatives

2-(4-Bromophenyl)ethanol

This compound (C₈H₉BrO, MW: 201.06 g/mol) features a bromophenyl group and an ethanol chain. Unlike the target compound, it lacks the isopropylphenyl group, resulting in:

- Lower Molecular Weight : Reduced steric bulk may enhance volatility (boiling point: 106–108°C at 1 mmHg) .

[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol

This multi-halogenated derivative (C₁₃H₉BrClF O₂, MW: 331.56 g/mol) demonstrates how additional halogens (Cl, F) and substituents alter properties:

- Electrophilicity: Enhanced electron-withdrawing effects could increase reactivity in cross-coupling reactions compared to the mono-brominated target compound .

Compounds with Similar Substituents

Chalcone Derivatives ()

Compounds like (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C₁₈H₁₈BrO, MW: 345.24 g/mol) share the 4-isopropylphenyl group but replace methanol with a ketone. Key contrasts include:

- Biological Activity : Chalcones are studied for cytotoxicity, suggesting the target compound’s bioactivity might depend on the alcohol group’s hydrogen-bonding capacity .

- Synthetic Pathways : Chalcones are synthesized via Claisen-Schmidt condensation, whereas the target compound may be prepared through Grignard or reduction routes.

Indolin-2-one Derivatives ()

5-((4-Isopropylphenyl)(phenyl)methyl)-1-methylindolin-2-one (C₂₅H₂₆NO₃, MW: 356.20 g/mol) is synthesized from (4-isopropylphenyl)(phenyl)methanol. Replacing phenyl with bromophenyl in the target compound could:

- Modulate Electronic Effects : Bromine’s electron-withdrawing nature may alter reaction kinetics in analogous syntheses .

Actividad Biológica

(2-Bromophenyl)(4-isopropylphenyl)methanol, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features two aromatic rings: a brominated phenyl group and an isopropyl-substituted phenyl group, linked through a methanol moiety. This unique structure may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that (2-Bromophenyl)(4-isopropylphenyl)methanol exhibits notable biological activities, particularly in the following areas:

- Anticancer Activity : Several studies have reported its effectiveness against various cancer cell lines.

- Mechanism of Action : The compound's mechanism primarily involves the inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells.

In Vitro Studies

In vitro assays have demonstrated that (2-Bromophenyl)(4-isopropylphenyl)methanol possesses potent antiproliferative effects against multiple cancer cell lines. For instance, studies have shown IC50 values in the low micromolar range, indicating effective growth inhibition.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (2-Bromophenyl)(4-isopropylphenyl)methanol | HeLa | 2.5 | Tubulin polymerization inhibition |

| (2-Bromophenyl)(4-isopropylphenyl)methanol | MCF-7 | 3.1 | Tubulin polymerization inhibition |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Case Studies

-

Study on Tubulin Polymerization :

A study investigated the effects of (2-Bromophenyl)(4-isopropylphenyl)methanol on tubulin polymerization using a fluorescence-based assay. The compound significantly inhibited tubulin assembly at concentrations correlating with its antiproliferative activity, supporting its role as a microtubule-targeting agent . -

Cell Cycle Analysis :

Flow cytometry analysis revealed that treatment with the compound led to G2/M phase arrest in cancer cells, further confirming its antimitotic properties. This arrest is critical for preventing cancer cell proliferation and survival .

The primary mechanism by which (2-Bromophenyl)(4-isopropylphenyl)methanol exerts its biological effects appears to be through:

- Inhibition of Microtubule Dynamics : By binding to tubulin and preventing its polymerization, the compound disrupts normal mitotic spindle formation.

- Induction of Apoptosis : Subsequent studies indicated that treatment with the compound triggered apoptotic pathways in cancer cells, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.